molecular formula C7H12O B238795 5-Methyl-3-hexen-2-one CAS No. 1821-29-0

5-Methyl-3-hexen-2-one

Cat. No. B238795
Key on ui cas rn: 1821-29-0
M. Wt: 112.17 g/mol
InChI Key: IYMKNYVCXUEFJE-SNAWJCMRSA-N
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Patent
US04739114

Procedure details

To a fresh solution of sodium ethoxide prepared from 23 g (1.0 mole) of sodium and 700 ml of absolute ethanol is added 168.2 g (1.05 mole) of diethyl malonate and 114.24 g (1.02 mole) of distilled 5-methyl-3-hexene-2-one. The mixture is refluxed for 1 hour; an additional 125 ml of ethanol added; and refluxing continued for two more hours. A solution of 123.4 g of potassium hydroxide in a 600 ml of water is then added and the reaction mixture refluxed for 6 hours. The mixture is then neutralized with 12% hydrochloric acid to pH 4. The ethanol is distilled and the mixture treated with three 15 g portions of activated charcoal. The hot reaction mixture is filtered through filter aid after acidification to pH 2. The product is extracted with hot isopropyl ether (700 ml). Cooling of the isopropyl ether layer results in 60.5 g (40% yield) of the product, m.p. 52°- 65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
168.2 g
Type
reactant
Reaction Step Two
Quantity
114.24 g
Type
reactant
Reaction Step Two
Quantity
123.4 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[Na].C(OCC)(=O)CC(OCC)=O.[CH3:17][CH:18]([CH3:24])[CH:19]=[CH:20][C:21](=[O:23])[CH3:22].[OH-].[K+].Cl>O.C(O)C>[CH:18]([CH:19]1[CH2:20][C:21](=[O:23])[CH2:22][C:2](=[O:1])[CH2:3]1)([CH3:24])[CH3:17] |f:0.1,5.6,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
168.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
114.24 g
Type
reactant
Smiles
CC(C=CC(C)=O)C
Step Three
Name
Quantity
123.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
and refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol is distilled
ADDITION
Type
ADDITION
Details
the mixture treated with three 15 g portions of activated charcoal
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter aid after acidification to pH 2
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with hot isopropyl ether (700 ml)
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the isopropyl ether layer

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CC(CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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